
propan-2-yl N-(2-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-(2-chlorophenyl)carbamate is a chemical compound with the molecular formula C10H12ClNO2. It is a carbamate ester that is the isopropyl ester of 2-chlorophenylcarbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Métodos De Preparación
Propan-2-yl N-(2-chlorophenyl)carbamate can be synthesized through different methods. One common synthetic route involves the reaction of 2-chlorophenyl isocyanate with isopropanol. Another method includes the reaction of 2-chloroaniline with isopropyl chloroformate in the presence of sodium hydroxide .
Análisis De Reacciones Químicas
Propan-2-yl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: It hydrolyzes slowly in acidic and basic media.
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propan-2-yl N-(2-chlorophenyl)carbamate has several scientific research applications:
Agriculture: It is used as a plant growth regulator and herbicide.
Pharmaceuticals: The compound is studied for its potential therapeutic effects, including its role in inhibiting specific biological pathways.
Chemistry: It is used in various chemical reactions and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of propan-2-yl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In plants, it inhibits enzymes involved in growth and development, such as those related to RNA and protein synthesis . The compound is absorbed by the roots and leaves, and it is transported throughout the plant, affecting various physiological processes.
Comparación Con Compuestos Similares
Propan-2-yl N-(2-chlorophenyl)carbamate can be compared with other similar compounds, such as:
Chlorpropham: Another carbamate ester used as a plant growth regulator and herbicide.
Phenyl N-(propan-2-yl)carbamate: A similar compound with different substituents, used in various chemical applications.
Propan-2-yl N-(4-chlorophenyl)carbamate: A compound with a chlorine atom in a different position, affecting its chemical properties and applications.
These compounds share similar structures but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
2150-22-3 |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
propan-2-yl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
Clave InChI |
YLZUJFLALUCJQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
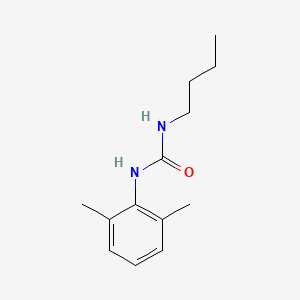

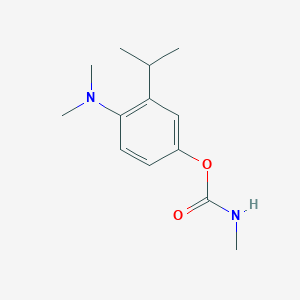

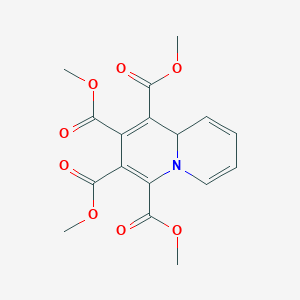
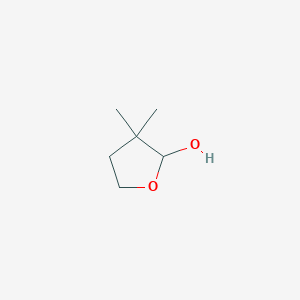
![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
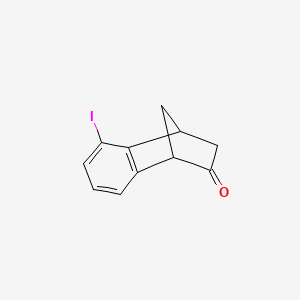
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)

![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
